1-(alpha-Methylbenzyl)semicarbazide 1-(alpha-Methylbenzyl)semicarbazide
Brand Name: Vulcanchem
CAS No.: 100861-14-1
VCID: VC18822029
InChI: InChI=1S/C9H13N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-7,11H,1H3,(H3,10,12,13)
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

1-(alpha-Methylbenzyl)semicarbazide

CAS No.: 100861-14-1

Cat. No.: VC18822029

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

1-(alpha-Methylbenzyl)semicarbazide - 100861-14-1

Specification

CAS No. 100861-14-1
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name (1-phenylethylamino)urea
Standard InChI InChI=1S/C9H13N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-7,11H,1H3,(H3,10,12,13)
Standard InChI Key UANSEHOWYWIIMA-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)NNC(=O)N

Introduction

Structural and Chemical Characteristics

1-(alpha-Methylbenzyl)semicarbazide belongs to the semicarbazide family, distinguished by the presence of an alpha-methylbenzyl group attached to the semicarbazide backbone. This modification introduces steric and electronic effects that influence its reactivity. The compound’s structure facilitates interactions with carbonyl groups, enabling its use in condensation reactions to form semicarbazones—a property shared with simpler semicarbazides . The alpha-methylbenzyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, a critical factor in neuropharmaceutical applications .

Synthesis Methodologies

Conventional Synthesis

The standard synthesis involves reacting alpha-methylbenzylamine with semicarbazide hydrochloride in an aqueous medium under reflux conditions. This method yields the target compound through nucleophilic substitution, with typical reaction times ranging from 4 to 6 hours. Industrial-scale production often employs optimized catalysts, such as sodium acetate, to improve yields (70–85%).

Advanced Routes

Recent advancements include one-pot synthesis strategies that streamline production. For example, alkylation of semicarbazones using sodium hydride (NaH) in acetonitrile (MeCN) with alkyl halides has proven effective. A study demonstrated that treating semicarbazones with NaH and methyl iodide (MeI) at room temperature achieved conversions exceeding 95% . This method minimizes byproducts and reduces purification steps, making it economically viable for large-scale applications.

Table 1: Key Synthesis Methods and Yields

MethodReagentsConditionsYield (%)Source
Conventional alkylationSemicarbazide HCl, α-methylbenzylamineAqueous reflux72–85
NaH-mediated alkylationNaH, MeIMeCN, rt, 2 h95–97

Physicochemical Properties

1-(alpha-Methylbenzyl)semicarbazide is a white crystalline solid with moderate water solubility (~2.5 g/L at 25°C), attributed to hydrogen-bonding capabilities from its urea-like moiety . Its melting point ranges from 145–148°C, and it exhibits stability under acidic conditions but hydrolyzes in strong alkaline environments. Spectroscopic characterization (NMR, IR) confirms the presence of key functional groups, including the semicarbazide NH2_2 and benzyl aromatic protons.

Biological Activities and Mechanisms

Antimicrobial and Antineoplastic Effects

Semicarbazide derivatives exhibit broad-spectrum antimicrobial activity by disrupting microbial DNA synthesis. Additionally, their ability to bind transition metals may suppress tumor growth by inducing oxidative stress in cancer cells .

Applications in Drug Discovery and Agrochemistry

Pharmaceutical Development

The compound’s capacity to cross the blood-brain barrier (as shown in parallel artificial membrane permeability assays) positions it as a candidate for treating neurodegenerative diseases like Parkinson’s and Alzheimer’s . Its role as a precursor to semicarbazones further enables the development of antiviral and anticancer agents.

Agricultural Uses

In agrochemistry, 1-(alpha-Methylbenzyl)semicarbazide serves as an intermediate in synthesizing herbicides and fungicides. Its metal-chelating properties may enhance the efficacy of pesticides by disrupting pathogen metabolism .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with MAO isoforms and other neurological targets using X-ray crystallography and molecular dynamics simulations.

  • Structure-Activity Relationships (SAR): Modify the alpha-methylbenzyl group to optimize selectivity and potency against specific enzymes.

  • Toxicological Assessments: Conduct long-term studies to evaluate carcinogenic potential and establish safe exposure limits.

  • Industrial Applications: Explore its utility in catalytic systems and materials science, leveraging its metal-chelating properties .

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